6-溴烟酰胺

描述

6-Bromonicotinamide is a chemical compound that is part of the broader category of brominated nucleosides and nicotinamide derivatives. These compounds are of interest due to their potential applications in the synthesis of nucleoside analogues, which can serve as biochemical tools or new therapeutics . Although the provided papers do not directly discuss 6-Bromonicotinamide, they do provide insights into the synthesis and reactions of structurally related brominated compounds, which can be extrapolated to understand the properties and reactivity of 6-Bromonicotinamide.

Synthesis Analysis

The synthesis of brominated nucleosides, such as those related to 6-Bromonicotinamide, involves direct substitution reactions with acetyl-protected bromopurine nucleosides . The paper describes the synthesis of various bromonucleosides, including the guanosine derivative N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside, which is reported for the first time. The synthesis of related compounds, such as 6-Bromo-2-hexanone, involves cyclization, splitting, bromination, and other reactions using specific raw materials like 1,3-propyl bromide and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of 6-Bromonicotinamide.

Molecular Structure Analysis

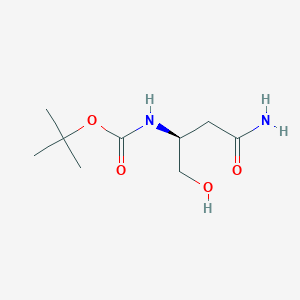

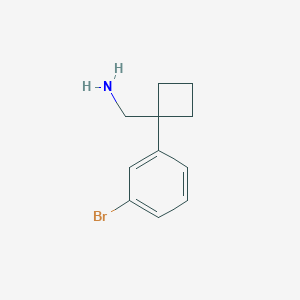

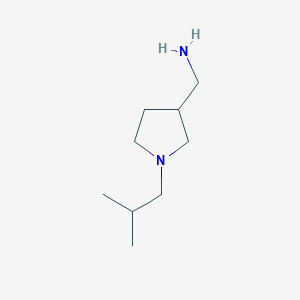

The molecular structure of 6-Bromonicotinamide would consist of a pyridine ring substituted with a bromine atom and a nicotinamide group. The presence of the bromine atom on the aromatic ring is significant as it influences the reactivity of the compound, making it amenable to nucleophilic aromatic substitution (S_NAr) reactions . The molecular structure of related compounds, such as 6-(2,4-difluorophenyl)nicotinamide, is synthesized through a one-pot method involving a Suzuki-Miyaura coupling reaction, which could be relevant for the structural analysis of 6-Bromonicotinamide .

Chemical Reactions Analysis

Brominated nucleosides, including those similar to 6-Bromonicotinamide, undergo S_NAr reactions with various nucleophiles, including aromatic amines, aliphatic amines, and imidazole . These reactions are selective for the C6 position on the purine ring and do not affect the acetyl-protected ribose. Additionally, the brominated nucleosides can be hydrogenated to yield purine or 2-aminopurine products . The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves nucleophilic substitution reactions that are highly regioselective for the 6-position, which is also relevant for understanding the chemical reactivity of 6-Bromonicotinamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromonicotinamide can be inferred from the properties of similar brominated compounds. For instance, the content and recovery rate of synthesized 6-Bromo-2-hexanone were determined by GC, indicating a content of 95% and a recovery rate of 81.5% . These types of analyses are important for assessing the purity and yield of the synthesized compounds. The solubility, melting point, and stability of 6-Bromonicotinamide would also be important physical and chemical properties to consider, although specific data on these properties are not provided in the papers.

科学研究应用

6-溴烟酰胺在科学研究中的概述

6-溴烟酰胺是烟酰胺的溴代衍生物,而烟酰胺本身是维生素 B3 或烟酰胺的衍生物。虽然直接专门针对 6-溴烟酰胺在科学研究中的研究很少,但可以从相关研究中获得见解烟酰胺和溴代化合物在各个科学领域的应用。本概述将借鉴烟酰胺衍生物和溴代化合物周围更广泛的应用和潜在研究兴趣,突出它们在药理学、毒理学和环境科学等领域的关联性。

药理学和治疗研究

烟酰胺衍生物,包括 6-溴烟酰胺,由于其在细胞代谢和潜在治疗应用中的作用而引起药理学研究的兴趣。烟酰胺是烟酰胺腺嘌呤二核苷酸 (NAD+) 的前体,烟酰胺腺嘌呤二核苷酸 (NAD+) 是能量产生和细胞代谢必不可少的辅酶。研究探索了烟酰胺的神经保护作用,表明在保存认知功能和神经退行性疾病的治疗潜力方面有益(Rennie 等人,2015 年)[https://consensus.app/papers/nicotinamide-function-rennie/c878796ff4eb55bfbf568ce0b4936163/?utm_source=chatgpt]。虽然对 6-溴烟酰胺的具体研究有限,但烟酰胺衍生物的药理特性表明未来研究的一个有希望的领域,特别是涉及神经认知功能和潜在的神经保护策略。

毒理学和安全性评估

溴代化合物的毒理学特征,包括 6-溴烟酰胺,对于了解其安全性和环境影响至关重要。对相关溴代苯酚的研究强调了评估这些化合物环境存在和毒理学效应的重要性。研究记录了溴代化合物在环境中的广泛存在及其潜在的毒代动力学和毒力学(Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt]。尽管对 6-溴烟酰胺的直接研究有限,但现有研究强调了对溴代衍生物进行全面环境和毒理学评估的必要性,包括它们的持久性、生物蓄积潜力以及对人类健康和生态系统的影响。

环境和分析化学

溴代化合物的环境归趋和分析检测,包括 6-溴烟酰胺等衍生物,对于环境监测和污染评估具有重要意义。关于海洋环境中无机溴循环的研究以及以环境浓度检测溴代化合物时的分析挑战,提供了研究这些物质复杂性的见解(Sander 等人,2003 年)[https://consensus.app/papers/inorganic-bromine-marine-layer-review-sander/dc9f170e44725fa69e36833c40520977/?utm_source=chatgpt]。此类研究强调了开发灵敏、准确的分析方法以检测各种基质中的溴代化合物以及了解其环境转化和生态影响的重要性。

安全和危害

作用机制

Target of Action

6-Bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3 Its close relative, 5-bromonicotinamide, has been reported to interact with gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes, including DNA repair, transcription, and cell signaling .

Mode of Action

Nicotinamide acts as a precursor to NAD+, a vital coenzyme involved in numerous redox reactions and cellular processes .

Biochemical Pathways

Nicotinamide and its derivatives, including 6-Bromonicotinamide, are part of the NAD+ biosynthetic pathways . NAD+ is a crucial cofactor in various biochemical reactions, including those involved in energy metabolism and cell signaling . Changes in the levels of NAD+ and its derivatives can impact these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as nicotinamide, suggest that these compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of 6-Bromonicotinamide would likely be similar to that of other nicotinamide derivatives .

Result of Action

Given its potential role in nad+ biosynthesis, it could potentially influence cellular energy metabolism and signaling processes .

Action Environment

The action, efficacy, and stability of 6-Bromonicotinamide could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment . .

属性

IUPAC Name |

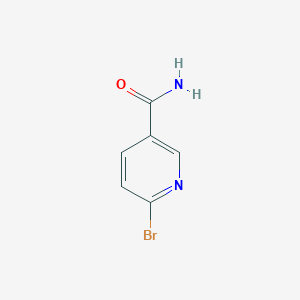

6-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZXTXZEQGKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593592 | |

| Record name | 6-Bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromonicotinamide | |

CAS RN |

889676-37-3 | |

| Record name | 6-Bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)

![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)